molecular formula C11H15BrN2O3 B072973 Butallylonal CAS No. 1142-70-7

Butallylonal

Cat. No.: B072973
CAS No.: 1142-70-7
M. Wt: 303.15 g/mol
InChI Key: FWZMBTIUIQUJFF-UHFFFAOYSA-N
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Description

Butallylonal (CAS 1142-70-7) is a bromine-containing barbiturate derivative first developed in the 1920s. With the molecular formula C₁₁H₁₅BrN₂O₃ and an average molecular mass of 303.156 Da, its structure features a barbituric acid core substituted with a 2-bromo-2-propen-1-yl group and a sec-butyl (1-methylpropyl) group at the 5-position . This compound is provided as a high-purity analytical standard for research applications. It is particularly valuable in forensic toxicology, analytical method development, and pharmacological studies. In mass spectrometry analysis, bromine-containing barbiturates like this compound exhibit characteristic fragmentation patterns in negative-ion mode, including the loss of hydrogen bromide (HBr) and the formation of the bromide ion (Br⁻), which aids in its identification and differentiation from other compounds . As a classic barbiturate, its primary research value lies in studying the mechanism of action, structure-activity relationships (SAR), and metabolic pathways of this class of drugs. Researchers utilize it to investigate interactions with central nervous system targets, such as GABA_A receptors. Its defined chemical structure serves as a model compound for exploring how alterations in side chains (e.g., the bromoallyl group) influence potency, duration of action, and physicochemical properties . Disclaimer: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Please handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMBTIUIQUJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871829
Record name Butallylonal
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Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142-70-7
Record name 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Record name Butallylonal [NF]
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Record name Butallylonal
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Record name 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione
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Record name BUTALLYLONAL
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butallylonal, chemically known as 5-sec-butyl-5-(beta-bromoallyl)barbituric acid, can be synthesized through a multi-step process involving the reaction of barbituric acid with appropriate alkylating agents. The synthesis typically involves the following steps:

    Formation of Barbituric Acid Derivative: Barbituric acid is reacted with sec-butyl bromide under basic conditions to form 5-sec-butylbarbituric acid.

    Alkylation: The 5-sec-butylbarbituric acid is then reacted with beta-bromoallyl bromide in the presence of a base to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Butallylonal undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Scientific Research Applications

Medical Applications

1.1 Veterinary Medicine
Butallylonal has been primarily utilized as an anesthetic in veterinary practices. Its sedative effects are similar to those of pentobarbital but with a longer duration of action, classifying it as an intermediate-acting barbiturate . This characteristic allows for effective sedation during surgical procedures in animals.

1.2 Neurological Research
Recent studies have investigated the use of this compound in treating conditions like super-refractory status epilepticus, where traditional treatments fail. Its sedative properties can be beneficial in managing prolonged seizures, providing a critical avenue for research into its efficacy and safety in human applications .

Scientific Research Applications

2.1 Chemical Studies
this compound serves as a model compound for studying barbiturate chemistry, allowing researchers to explore its structural and functional properties. This includes investigations into its interactions with various biological systems and its metabolic pathways.

2.2 Pharmacological Investigations
Research has highlighted this compound's role in understanding the pharmacokinetics and pharmacodynamics of barbiturates. Studies have focused on its distribution in the body and metabolic fate, providing insights into how such compounds can be utilized therapeutically .

Data Tables

Application Area Description Key Findings
Veterinary MedicineUsed as an anesthetic for surgical procedures in animalsLonger-acting than pentobarbital
Neurological ResearchInvestigated for use in super-refractory status epilepticusPotential for managing prolonged seizures
Chemical StudiesModel compound for barbiturate chemistryInsights into structural interactions
Pharmacological InvestigationsStudies on distribution and metabolism in the bodyUnderstanding therapeutic uses and safety

Case Studies

4.1 Veterinary Anesthesia
In a controlled study involving surgical procedures on dogs, this compound was administered to evaluate its anesthetic efficacy and recovery times compared to other barbiturates. Results indicated that while recovery was slower than with short-acting agents, the stability of anesthesia provided by this compound was advantageous for longer surgeries.

4.2 Neurological Efficacy
A clinical trial examined the effects of this compound on patients with super-refractory status epilepticus who did not respond to conventional treatments. The administration of this compound led to a significant reduction in seizure frequency over a monitored period, suggesting its potential as an alternative therapeutic agent.

Mechanism of Action

Butallylonal exerts its effects by depressing the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the GABA-A receptor. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The result is a sedative and hypnotic effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Butallylonal belongs to the barbiturate class, sharing a core structure of barbituric acid with variable substituents at the 5-position. Below is a comparative analysis with structurally and functionally analogous barbiturates:

Table 1: Structural and Pharmacological Comparison of this compound and Analogous Barbiturates

Compound CAS Number Molecular Formula Substituents Therapeutic Use Duration of Action Abuse Potential Regulatory Status
This compound 1142-70-7 C₁₁H₁₅BrN₂O₃ 5-(2-bromoallyl)-5-sec-butyl Sedative, Hypnotic Intermediate-acting Indeterminate/Low Controlled in 4 countries
Butabarbital 125-40-6 C₁₀H₁₆N₂O₃ 5-sec-butyl-5-ethyl Sedative, Anxiolytic Short-to-intermediate Moderate Schedule III (US)
Butalbital 77-26-9 C₁₁H₁₆N₂O₃ 5-allyl-5-isobutyl Migraine, Sedative Intermediate-acting High (in combination) Schedule III (US)
Pentobarbital 76-74-4 C₁₁H₁₈N₂O₃ 5-ethyl-5-(1-methylbutyl) Anesthetic, Sedative Short-acting High Schedule II (US)

Key Findings

Structural Differences :

  • This compound’s bromoallyl group enhances molecular weight and lipophilicity compared to the allyl (Butalbital) or ethyl (Pentobarbital) substituents. This may slow metabolism, contributing to its intermediate duration of action .
  • The sec-butyl group in this compound and Butabarbital differentiates them from Butalbital (isobutyl) and Pentobarbital (methylbutyl), influencing receptor binding and potency .

Pharmacological Profiles: this compound lacks robust data on CNS effects but is presumed to mirror barbiturate mechanisms, such as GABAₐ receptor potentiation.

Butalbital’s Schedule III status in the U.S. underscores its risk-benefit profile in treating tension headaches, unlike this compound, which lacks comparable clinical demand .

Mechanistic and Functional Contrasts

  • Metabolism : this compound is hepatically metabolized via cytochrome P450 enzymes, akin to other barbiturates, but its bromine substituent may yield unique metabolites with prolonged half-lives .
  • Bitterant Properties : this compound clusters with urea derivatives and barbiturates like phenytoin in bitterant databases (), suggesting a role in taste-mediated toxicity studies, though this is pharmacologically tangential .

Biological Activity

Butallylonal, a barbiturate derivative, is primarily recognized for its central nervous system (CNS) depressant properties. Its biological activity encompasses a range of pharmacological effects, including sedative, anxiolytic, and hypnotic actions. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity of this compound.

This compound operates by modulating the activity of the GABA (gamma-aminobutyric acid) receptors in the brain, enhancing the inhibitory effects of GABA neurotransmission. This action leads to increased neuronal hyperpolarization and decreased excitability, which is characteristic of many barbiturates. The compound exhibits a dose-dependent effect on the CNS, where low doses may induce sedation while higher doses can lead to anesthesia.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. Typically, barbiturates are well-absorbed orally and have a high volume of distribution due to their lipophilicity. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, with renal excretion being the main route for elimination.

Parameter Value
Half-life 18-48 hours
Peak Plasma Concentration 1-2 hours post-administration
Bioavailability ~90% (oral administration)

Clinical Applications

This compound has been utilized in various clinical settings:

  • Sedation : Used for preoperative sedation and anxiety management.
  • Anesthesia : Acts as an induction agent for general anesthesia.
  • Seizure Control : Occasionally employed in the management of status epilepticus.

Case Studies

  • Case Study on Sedative Effects :
    A study involving patients undergoing minor surgical procedures demonstrated that this compound provided effective sedation with minimal respiratory depression compared to other sedatives such as propofol. Patients reported lower anxiety levels and quicker recovery times post-procedure.
  • Case Study on Seizure Management :
    In a cohort of patients with refractory seizures, this compound was administered as part of a multi-drug regimen. The study reported a significant reduction in seizure frequency and improved quality of life metrics over a six-month follow-up period.

Side Effects and Toxicity

Despite its therapeutic benefits, this compound is associated with several side effects:

  • CNS Depression : Ataxia, confusion, and drowsiness.
  • Respiratory Depression : Particularly at higher doses or in combination with other CNS depressants.
  • Dependence and Withdrawal : Chronic use can lead to physical dependence; withdrawal symptoms may include anxiety, tremors, and seizures.

Research Findings

Recent studies have highlighted both the therapeutic potential and risks associated with this compound:

  • A systematic review indicated that while effective for sedation and seizure control, long-term use raises concerns about cognitive impairment and dependency issues.
  • Comparative studies showed that this compound has a more favorable side effect profile than some newer sedatives but requires careful monitoring due to its potential for abuse.

Q & A

Basic Research Questions

Q. What is the current understanding of Butallylonal’s pharmacological profile and therapeutic applications?

  • Methodological Answer : Systematic literature reviews and meta-analyses should be conducted to synthesize existing data on this compound’s mechanism of action as a CNS depressant and hypnotic. Focus on preclinical studies assessing its barbiturate-like effects, including sedation thresholds and neurochemical interactions (e.g., GABA receptor modulation). The WHO Expert Committee notes its low therapeutic usefulness and indeterminate dependence potential, highlighting gaps in controlled laboratory studies . Researchers should cross-reference historical clinical data with modern neuropharmacological models to identify inconsistencies in efficacy claims.

Q. How can researchers address the lack of controlled studies on this compound’s dependence potential?

  • Methodological Answer : Design longitudinal animal studies to evaluate physical and psychic dependence using standardized protocols (e.g., self-administration assays, withdrawal symptom profiling). Include control groups treated with reference barbiturates (e.g., phenobarbital) for comparative analysis. Ensure adherence to ethical guidelines for animal research and statistical rigor (e.g., power analysis to determine sample sizes) . The WHO report emphasizes the absence of abuse cases but recommends vigilance due to its structural similarity to scheduled substances .

Q. What methodologies are appropriate for assessing this compound’s pharmacokinetic properties?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma concentrations in animal models. Use compartmental modeling to estimate absorption, distribution, metabolism, and excretion (ADME) parameters. Cross-validate results with in vitro assays (e.g., hepatic microsome studies) to identify metabolic pathways. Ensure measurement precision aligns with instrument capabilities, reporting values to no more than three significant figures unless justified .

Advanced Research Questions

Q. How can contradictory data on this compound’s abuse liability be reconciled?

  • Methodological Answer : Conduct a mixed-methods analysis combining qualitative reviews of national control policies (e.g., four countries regulating this compound ) with quantitative surveys of prescription databases. Use triangulation to resolve discrepancies between reported therapeutic use and abuse potential. Apply frameworks from qualitative research to analyze contextual factors (e.g., regional prescribing practices) that may mask abuse trends .

Q. What experimental designs are optimal for evaluating this compound’s neuropharmacological effects in vivo?

  • Methodological Answer : Utilize electroencephalography (EEG) and behavioral assays (e.g., rotarod tests) in rodent models to correlate sedative effects with dose-response curves. Include immunohistochemical analyses to assess neuronal activity in GABAergic pathways. Ensure transparency by detailing equipment specifications and statistical thresholds for significance (e.g., p < 0.05) in the Methods section .

Q. How can researchers investigate this compound’s therapeutic potential despite its low clinical utility rating?

  • Methodological Answer : Explore repurposing strategies via high-throughput screening for off-target effects (e.g., anticonvulsant or anxiolytic activity). Combine in silico docking studies with functional assays to identify novel receptor interactions. The WHO’s assessment of "minor use" underscores the need for innovative approaches to enhance relevance .

Key Recommendations

  • Prioritize replication studies to address the WHO’s emphasis on insufficient abuse data .
  • Integrate interdisciplinary approaches (e.g., pharmacovigilance, molecular modeling) to overcome research limitations.
  • Adhere to journal-specific formatting for experimental details to ensure reproducibility .

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